2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone
Overview
Description
2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone is an organic compound that belongs to the class of chloro ketones It is characterized by the presence of a chloro group attached to an ethanone moiety, which is further substituted with a 2,6-dimethyl-morpholin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone typically involves the reaction of 2,6-dimethylmorpholine with chloroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
[ \text{2,6-Dimethylmorpholine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction is typically conducted in a solvent such as dichloromethane or chloroform, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanol.
Oxidation: Formation of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-acetic acid.
Scientific Research Applications
2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(morpholin-4-yl)-ethanone: Lacks the 2,6-dimethyl substitution on the morpholine ring.
2-Bromo-1-(2,6-dimethyl-morpholin-4-yl)-ethanone: Contains a bromo group instead of a chloro group.
2-Chloro-1-(2,6-dimethyl-piperidin-4-yl)-ethanone: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone is unique due to the presence of both the chloro group and the 2,6-dimethyl-morpholine moiety. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds. The 2,6-dimethyl substitution on the morpholine ring can influence the compound’s steric and electronic properties, potentially enhancing its interaction with molecular targets.
Properties
IUPAC Name |
2-chloro-1-(2,6-dimethylmorpholin-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-6-4-10(8(11)3-9)5-7(2)12-6/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTSEWHPTUIWBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399864 | |
Record name | 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379254-90-7 | |
Record name | 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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